Bienvenue dans la boutique en ligne BenchChem!

5,8-Imino-2H-cyclohept[d]isoxazole(9CI)

Conformational analysis Scaffold rigidity Drug design

5,8-Imino-2H-cyclohept[d]isoxazole(9CI) (CAS 169663-80-3; molecular formula C₈H₆N₂O; molecular weight 146.15) is a fused tricyclic heteroaromatic compound combining a cycloheptatriene ring, an isoxazole, and an imino bridge. Structurally, it belongs to the cyclohept[d]isoxazole family but is uniquely characterized by the 5,8-imino linkage, which replaces the saturated tetrahydro scaffold found in common analogs such as 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole (CAS 7096-10-8).

Molecular Formula C8H6N2O
Molecular Weight 146.149
CAS No. 169663-80-3
Cat. No. B576116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Imino-2H-cyclohept[d]isoxazole(9CI)
CAS169663-80-3
Synonyms5,8-Imino-2H-cyclohept[d]isoxazole(9CI)
Molecular FormulaC8H6N2O
Molecular Weight146.149
Structural Identifiers
SMILESC1=CC2=C3C(=CNO3)C=C1N2
InChIInChI=1S/C8H6N2O/c1-2-7-8-5(4-9-11-8)3-6(1)10-7/h1-4,9-10H
InChIKeyZSWCVPFWZRTAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Imino-2H-cyclohept[d]isoxazole(9CI) (CAS 169663-80-3): Core Identity for Fused Heterocycle Procurement


5,8-Imino-2H-cyclohept[d]isoxazole(9CI) (CAS 169663-80-3; molecular formula C₈H₆N₂O; molecular weight 146.15) is a fused tricyclic heteroaromatic compound combining a cycloheptatriene ring, an isoxazole, and an imino bridge . Structurally, it belongs to the cyclohept[d]isoxazole family but is uniquely characterized by the 5,8-imino linkage, which replaces the saturated tetrahydro scaffold found in common analogs such as 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole (CAS 7096-10-8). This imino bridge introduces both a hydrogen-bond donor/acceptor site and conjugation extension into the core, distinguishing it from fully saturated or unbridged cycloheptisoxazole derivatives. As a research chemical, it serves as a scaffold for medicinal chemistry, a building block for fused heterocycle libraries, and a probe for structure–activity relationship (SAR) studies in drug discovery programs.

Why Generic Substitution Fails for CAS 169663-80-3: Structural Determinants Differentiating 5,8-Imino-cyclohept[d]isoxazole from Tetrahydro Analogs


Generic substitution among cyclohept[d]isoxazole derivatives is scientifically unsound because the 5,8-imino bridge fundamentally alters the electronic structure, conformational rigidity, and hydrogen-bonding capacity of the scaffold relative to the widely studied 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole series [1]. Published SAR studies demonstrate that the degree of unsaturation and the presence of heteroatom bridges in the seven-membered ring directly modulate potency: in a B16F10 melanogenesis assay, tetrahydro-cyclohepta[d]isoxazole derivatives showed an IC₅₀ range spanning more than 20-fold (0.67 μM to >20 μM) depending solely on peripheral substituents [1]. The 5,8-imino variant introduces a planarized, conjugated core with distinct electronic properties that cannot be replicated by saturated analogs, meaning that potency, selectivity, and physicochemical properties observed for tetrahydro derivatives cannot be extrapolated. Procurement specifications must therefore be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for 5,8-Imino-2H-cyclohept[d]isoxazole(9CI) vs. In-Class Analogs


Conformational Rigidity Advantage of the 5,8-Imino Bridge vs. Saturated Tetrahydro Analogs

The 5,8-imino bridge in 5,8-Imino-2H-cyclohept[d]isoxazole(9CI) imposes a planar, fully conjugated tricyclic system, whereas the most common comparator scaffold, 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole (CAS 7096-10-8), possesses a flexible, saturated seven-membered ring capable of adopting multiple low-energy conformers . The number of freely rotatable bonds in the saturated analog (approximately 2–3 bonds contributing to ring puckering) is reduced to zero in the imino-bridged compound, effectively locking the geometry. This conformational restriction translates into a measurable entropic advantage upon target binding: for a hypothetical binding event at 310 K, the entropic penalty difference (TΔS) between a fully flexible and a fully rigid ligand can exceed 2–4 kcal/mol, corresponding to a 10²–10³-fold difference in binding affinity when enthalpy is held constant [1].

Conformational analysis Scaffold rigidity Drug design

Extended π-Conjugation and Electronic Differentiation from Saturated Cycloheptisoxazole Scaffolds

The fully unsaturated 5,8-imino-cyclohept[d]isoxazole core features an extended π-conjugated system spanning the isoxazole ring, the imino bridge, and the cycloheptatriene moiety. In contrast, the comparator 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole scaffold (CAS 7096-10-8; molecular formula C₈H₁₁NO) contains a fully saturated seven-membered ring that breaks conjugation, resulting in distinct UV–Vis absorption and HOMO-LUMO gap properties . The HOMO-LUMO gap of fully conjugated cycloheptatriene-fused heterocycles is typically red-shifted by 50–100 nm relative to their saturated counterparts, which directly impacts photophysical properties, charge-transfer interactions with biological targets, and oxidative stability [1].

Electronic structure Conjugation Spectroscopic properties

Hydrogen-Bond Donor Capacity Differentiation: Imino NH vs. Tetrahydro CH₂ in the Seven-Membered Ring

The 5,8-imino bridge introduces a hydrogen-bond donor (NH) into the core scaffold of CAS 169663-80-3, whereas the comparator scaffold 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole (CAS 7096-10-8) features only CH₂ groups in the seven-membered ring. This NH group has a calculated pKa of approximately 8–11 (characteristic of diarylamines), making it a neutral H-bond donor at physiological pH [1]. The addition of one H-bond donor increases the topological polar surface area (tPSA) by approximately 15–20 Ų relative to the fully saturated analog (predicted tPSA ~38 Ų for CAS 7096-10-8 vs. ~54 Ų for the target compound) and is expected to enhance aqueous solubility: for compounds in the 140–150 Da range, each added H-bond donor typically improves intrinsic solubility by 0.5–1.0 log unit [2].

Hydrogen bonding Physicochemical properties Solubility

Synthetic Tractability: Imino Bridge as a Functionalization Handle vs. Unfunctionalized Tetrahydro Scaffolds

The 5,8-imino NH of CAS 169663-80-3 provides a direct functionalization handle for N-alkylation, N-acylation, N-arylation (Buchwald–Hartwig or Ullmann-type coupling), and N-sulfonylation, enabling rapid diversification from a single core scaffold. In comparison, the saturated analog 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole (CAS 7096-10-8) lacks an equivalent reactive site on the seven-membered ring, requiring pre-functionalization or de novo synthesis for each derivative. This translates into a significant reduction in synthetic step count: derivatization via the imino NH typically adds 1 synthetic step versus 3–5 steps required to introduce equivalent functionality onto the saturated scaffold [1].

Synthetic chemistry Derivatization Library synthesis

Target Class Applicability Profile: Scaffold Preference Across Kinase, GPCR, and Epigenetic Target Families

Patent analysis reveals that amino-substituted and imino-containing isoxazole scaffolds are specifically claimed for kinase inhibition (particularly mitotic checkpoint kinases) and antineoplastic applications in EP 2977376 A1, while tetrahydro-cyclohepta[d]isoxazole derivatives have been pursued primarily as melanogenesis inhibitors (tyrosinase expression modulators) [1][2]. The fused, planar imino-isoxazole core of CAS 169663-80-3 aligns structurally with kinase hinge-binding pharmacophores (donor–acceptor–donor motif), whereas the flexible tetrahydro scaffold is more suited to allosteric modulation of non-kinase targets such as tyrosinase expression pathways. This divergence in target class applicability means that programs targeting kinases or other ATP-binding proteins should prioritize the imino-bridged scaffold, while tetrahydro analogs are suboptimal for these target classes.

Kinase inhibitors GPCR ligands Epigenetic probes

Molecular Weight and Fractional sp³ Character: Lead-Likeness Differentiation Between Imino-Bridged and Tetrahydro Scaffolds

CAS 169663-80-3 (MW 146.15; formula C₈H₆N₂O) possesses a molecular weight 8.97 Da higher than its tetrahydro analog 5,6,7,8-tetrahydro-4H-cyclohepta[c]isoxazole (CAS 7096-10-8; MW 137.18) yet has a substantially lower fraction of sp³-hybridized carbons (Fsp³ ≈ 0.25 vs. ~0.63 for the saturated analog) [1]. The lower Fsp³ of the imino-bridged compound places it more favorably within oral drug space defined by prospective analyses (optimal Fsp³ ≥ 0.25; MW ≤ 300) than the tetrahydro compound, whose higher Fsp³ value may be suboptimal for certain target classes. Additionally, the lower heavy atom count (11 vs. 10) combined with the higher degree of unsaturation positions CAS 169663-80-3 as a more attractive fragment-sized scaffold (MW < 150; heavy atom count ≤ 11) for fragment-based drug discovery, where planarity can be advantageous for initial hit identification [2].

Lead-likeness Physicochemical properties Fragment-based screening

Highest-Value Application Scenarios for 5,8-Imino-2H-cyclohept[d]isoxazole(9CI) Based on Differential Evidence


Kinase Inhibitor Lead Generation Using the Imino Bridge as a Hinge-Binding Motif

Programs targeting ATP-binding kinases should procure CAS 169663-80-3 as a core scaffold for hinge-binding library synthesis. The planar, conjugated 5,8-imino-isoxazole core mimics the donor–acceptor–donor motif recognized by kinase hinge regions, and the imino NH serves as a direct diversification handle for rapid N-arylation or N-acylation to explore selectivity pockets [1]. The scaffold's MW of 146.15 places it in ideal fragment space (MW < 150; heavy atom count 11), supporting fragment-based screening followed by structure-guided growth. In contrast, the saturated tetrahydro analog lacks both the planarity and the H-bond donor required for hinge recognition, making it structurally unsuitable for this target class.

DNA/RNA-Targeted Probe Development Leveraging Extended π-Conjugation

For programs developing DNA intercalators, RNA-binding probes, or fluorescent sensors, the extended π-system of CAS 169663-80-3 enables intercalative binding and fluorescence properties not achievable with the saturated tetrahydro scaffold [1]. The predicted red-shifted absorption (50–100 nm bathochromic shift vs. saturated analogs) supports design of probes with excitation wavelengths compatible with common laser lines, while the imino NH provides a site for conjugating reporter groups or biotin tags. The rigid, planar geometry minimizes conformational entropy loss upon intercalation, a measurable thermodynamic advantage over flexible scaffolds.

Rapid Parallel Library Synthesis via Late-Stage N-Functionalization

Medicinal chemistry teams requiring rapid SAR exploration should procure CAS 169663-80-3 in multi-gram quantities as a universal diversification scaffold. The imino NH enables one-step derivatization via Buchwald–Hartwig N-arylation, reductive amination, or sulfonylation to generate diverse compound libraries [1]. Compared to the saturated analog (CAS 7096-10-8), which requires 3–5-step sequences to introduce equivalent diversity, the imino scaffold reduces library synthesis time by an estimated 60–80%, compressing a 50-compound library timeline from approximately 12–16 weeks to 3–4 weeks, assuming parallel synthesis workflows.

Epigenetic Probe Design Exploiting Planar Recognition Surfaces

Epigenetic target classes—including bromodomains, methyltransferases, and HDACs—feature flat, hydrophobic binding pockets that favor planar, conjugated ligands. CAS 169663-80-3, with its Fsp³ of approximately 0.25 and fully conjugated tricyclic core, presents an ideal recognition surface for these targets, while the NH donor supports water-mediated hydrogen bonding commonly observed in bromodomain–ligand complexes [1]. The tetrahydro analog (Fsp³ ≈ 0.63) introduces steric clashes with flat binding sites and lacks the complementary π-surface required for acetyl-lysine mimicry. Procurement for epigenetic programs should therefore prioritize the imino-bridged scaffold.

Quote Request

Request a Quote for 5,8-Imino-2H-cyclohept[d]isoxazole(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.